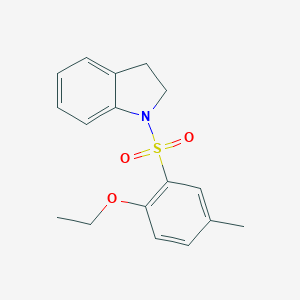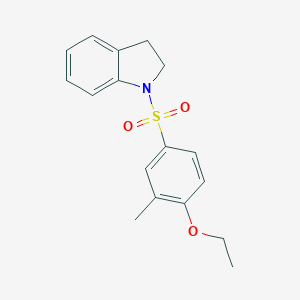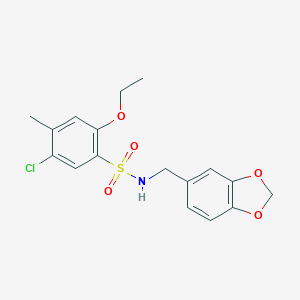
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide, also known as BDMC, is a synthetic compound with potential pharmacological properties. This compound has been extensively studied for its potential use in the treatment of cancer and other diseases.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide induces apoptosis in cancer cells by targeting the mitochondrial pathway. N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide disrupts the mitochondrial membrane potential and activates caspases, which are enzymes that play a key role in apoptosis. N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide also inhibits the activity of the anti-apoptotic protein Bcl-2, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by blocking the cell cycle. N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide is also stable under normal laboratory conditions, which makes it easy to handle. However, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has some limitations for lab experiments. It is not water-soluble, which means that it must be dissolved in organic solvents for use in experiments. N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are a number of future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide. One potential direction is the development of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide analogs that have improved pharmacological properties. Another potential direction is the use of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide in combination with other drugs to improve its efficacy. Finally, the use of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide in clinical trials for the treatment of cancer and other diseases is an important future direction for research.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide is a synthetic compound with potential pharmacological properties. It has been extensively studied for its potential use in cancer treatment, and has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide, including the development of analogs and the use of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide in clinical trials.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base. This reaction results in the formation of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide can induce apoptosis in cancer cells by targeting the mitochondrial pathway. N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells in animal models.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C17H18ClNO5S |
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H18ClNO5S/c1-3-22-16-6-11(2)13(18)8-17(16)25(20,21)19-9-12-4-5-14-15(7-12)24-10-23-14/h4-8,19H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
YJXIZCHXGMGNQD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




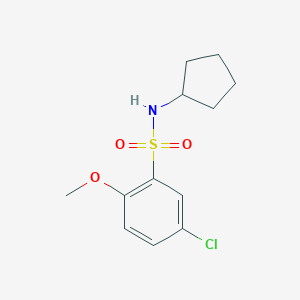
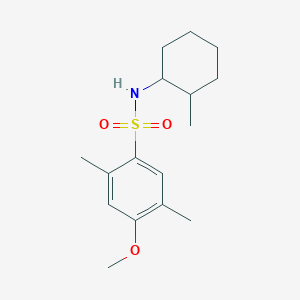


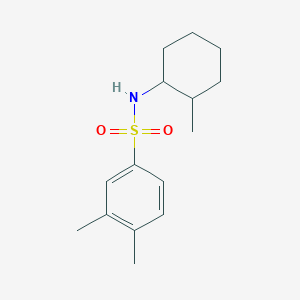
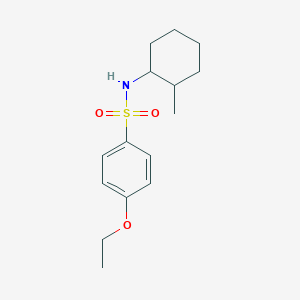
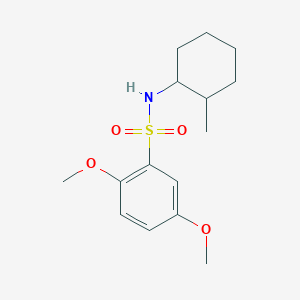
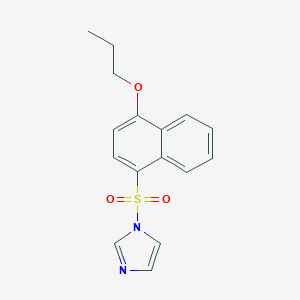
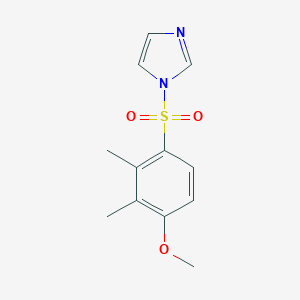
![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
